molecular formula C13H18INO3 B2952634 tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate CAS No. 2137647-97-1

tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate

Cat. No.: B2952634
CAS No.: 2137647-97-1
M. Wt: 363.195
InChI Key: PTZBJLZATWPQEX-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate: is a chemical compound with the molecular formula C13H18INO3. It is characterized by the presence of a tert-butyl group, a hydroxyl group, an iodophenyl group, and a carbamate group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with voltage-gated sodium channels and regulate proteins such as the collapse response mediator protein 2 (crmp2) .

Mode of Action

It’s known that similar compounds selectively enhance slow inactivation of voltage-gated sodium channels . This suggests that the compound might interact with its targets, leading to changes in their activity.

Biochemical Pathways

The regulation of proteins like crmp2 suggests that it may influence pathways related to neuronal development and function .

Pharmacokinetics

The compound’s solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol , suggests that it may have good bioavailability.

Result of Action

The enhancement of slow inactivation of voltage-gated sodium channels suggests that it may modulate neuronal excitability .

Action Environment

Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability. The compound is stored at 2-8°C , suggesting that it is stable at low temperatures. Its solubility in different solvents also indicates that the compound’s action might be influenced by the solvent environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate typically involves the reaction of 2-iodophenol with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of substituted carbamates or other derivatives.

Scientific Research Applications

Chemistry: Tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its iodine atom makes it a useful reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Biology: The compound can be used as a probe in biological studies to investigate the role of specific enzymes or pathways. Its iodine atom allows for easy tracking and detection within biological systems.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound's ability to undergo various chemical reactions makes it a versatile building block for drug synthesis.

Industry: In the chemical industry, this compound can be used as a reagent in the production of other chemicals, including polymers and agrochemicals.

Comparison with Similar Compounds

  • Tert-butyl N-[2-hydroxy-1-(2-chlorophenyl)ethyl]carbamate

  • Tert-butyl N-[2-hydroxy-1-(2-fluorophenyl)ethyl]carbamate

  • Tert-butyl N-[2-hydroxy-1-(2-bromophenyl)ethyl]carbamate

Uniqueness: Tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate is unique due to the presence of the iodine atom, which imparts different reactivity compared to its chloro, fluoro, and bromo counterparts. The iodine atom's larger size and higher atomic weight make it more reactive in certain types of chemical reactions, such as cross-coupling reactions.

Properties

IUPAC Name

tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO3/c1-13(2,3)18-12(17)15-11(8-16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZBJLZATWPQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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